molecular formula C8H15ClFNO2 B2601902 Methyl (1R,3S)-3-(aminomethyl)-3-fluorocyclopentane-1-carboxylate;hydrochloride CAS No. 2309431-56-7

Methyl (1R,3S)-3-(aminomethyl)-3-fluorocyclopentane-1-carboxylate;hydrochloride

Cat. No. B2601902
CAS RN: 2309431-56-7
M. Wt: 211.66
InChI Key: MIHRVCDIDAEXIA-HNJRQZNRSA-N
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Description

Methyl (1R,3S)-3-(aminomethyl)-3-fluorocyclopentane-1-carboxylate;hydrochloride, also known as 3-AMINO-3-FLUORO-1-CYCLOPENTANECARBOXYLIC ACID METHYL ESTER HYDROCHLORIDE, is a compound used in scientific research. It is a derivative of cyclopentane and is used for various purposes in the field of biochemistry and pharmacology.

Mechanism Of Action

The mechanism of action of Methyl (1R,3S)-3-(aminomethyl)-3-fluorocyclopentane-1-carboxylate;hydrochloride is not well understood. However, it is believed to act as an inhibitor of certain enzymes, including proteases and kinases.
Biochemical and Physiological Effects:
Methyl (1R,3S)-3-(aminomethyl)-3-fluorocyclopentane-1-carboxylate;hydrochloride has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, which can lead to changes in cellular processes. It has also been shown to have anti-inflammatory properties.

Advantages And Limitations For Lab Experiments

One of the advantages of using Methyl (1R,3S)-3-(aminomethyl)-3-fluorocyclopentane-1-carboxylate;hydrochloride in lab experiments is its ability to inhibit the activity of certain enzymes. This can be useful in studying the role of these enzymes in cellular processes. However, one limitation is that the compound may have off-target effects, which can complicate the interpretation of results.

Future Directions

There are several future directions for the use of Methyl (1R,3S)-3-(aminomethyl)-3-fluorocyclopentane-1-carboxylate;hydrochloride in scientific research. One direction is the development of new compounds based on this molecule, which could have improved properties for use in drug development. Another direction is the study of the compound's effects on specific enzymes and cellular processes, which could lead to a better understanding of their role in disease. Additionally, the compound could be used in the development of new diagnostic tools for various diseases.

Synthesis Methods

The synthesis of Methyl (1R,3S)-3-(aminomethyl)-3-fluorocyclopentane-1-carboxylate;hydrochloride involves the reaction of 3-aminocyclopentanecarboxylic acid with methyl chloroformate and anhydrous potassium carbonate in dichloromethane. The reaction is carried out at room temperature for several hours, and the resulting product is purified by column chromatography to obtain the desired compound.

Scientific Research Applications

Methyl (1R,3S)-3-(aminomethyl)-3-fluorocyclopentane-1-carboxylate;hydrochloride is used in scientific research for various purposes. It is used as a building block in the synthesis of various compounds, including pharmaceuticals. It is also used in the study of the structure and function of proteins and enzymes.

properties

IUPAC Name

methyl (1R,3S)-3-(aminomethyl)-3-fluorocyclopentane-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14FNO2.ClH/c1-12-7(11)6-2-3-8(9,4-6)5-10;/h6H,2-5,10H2,1H3;1H/t6-,8+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIHRVCDIDAEXIA-HNJRQZNRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(C1)(CN)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CC[C@](C1)(CN)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 138991198

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